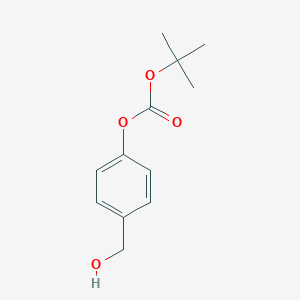

4-(Tert-butoxycarbonyloxy)benzylalcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonyloxy)benzylalcohol typically involves the protection of benzyl alcohol with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of benzyl alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps such as recrystallization or chromatography to ensure high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(Tert-butoxycarbonyloxy)benzylalcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding benzyl alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Tert-butoxycarbonyloxy)benzylalcohol serves as a protecting group for hydroxyl functionalities in multi-step organic synthesis. The Boc group allows chemists to selectively protect the alcohol during reactions, facilitating complex synthetic pathways without interference from the hydroxyl group.

Key Reactions:

- Oxidation: The alcohol can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).

- Reduction: Under reducing conditions, the Boc group can be removed, regenerating benzyl alcohol.

- Substitution Reactions: The hydroxyl group can be substituted with various nucleophiles, producing different derivatives depending on the reaction conditions .

Medicinal Chemistry

In medicinal chemistry, this compound acts as an intermediate in the synthesis of pharmaceutical compounds. Its ability to protect functional groups is crucial in developing complex drug molecules.

Case Study:

One notable application includes its use in synthesizing derivatives that target gastrointestinal disorders. The compound's role as a linker in bioconjugates enhances the delivery of therapeutic agents .

Materials Science

The compound is also utilized in materials science, particularly in developing chemically amplified photoresists for photolithography processes. Its derivatives have been explored as acid amplifiers that improve the performance of photoresists used in semiconductor manufacturing .

Mecanismo De Acción

The mechanism of action of 4-(Tert-butoxycarbonyloxy)benzylalcohol primarily involves its role as a protecting group. The Boc group protects the hydroxyl functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free hydroxyl group for further functionalization .

Comparación Con Compuestos Similares

Similar Compounds

4-(Tert-butoxycarbonyloxy)phenylboronic acid pinacol ester: Similar in structure but contains a boronic acid ester group.

4-(Tert-butoxycarbonyloxy)benzylamine: Contains an amine group instead of an alcohol group.

4-(Tert-butoxycarbonyloxy)benzoic acid: Contains a carboxylic acid group instead of an alcohol group.

Uniqueness

4-(Tert-butoxycarbonyloxy)benzylalcohol is unique due to its specific combination of a benzyl alcohol moiety and a Boc protecting group. This combination allows for selective protection and deprotection of the hydroxyl group, making it highly valuable in complex organic synthesis .

Actividad Biológica

4-(Tert-butoxycarbonyloxy)benzylalcohol (CAS No. 156281-11-7) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : 224.25 g/mol

- Structural Characteristics : The compound features a benzyl alcohol moiety with a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Properties

A study evaluating the antimicrobial efficacy of various benzyl alcohol derivatives indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be effective at low concentrations, supporting its potential use as an antimicrobial agent.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Benzyl alcohol | 128 | 256 |

Neuroprotective Studies

In vitro studies using human microglial cells demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers following lipopolysaccharide (LPS) stimulation. The results indicated a decrease in NO and TNF-α levels by approximately 50% compared to untreated controls.

Case Study 1: Neuroinflammation Model

A recent study utilized a neuroinflammation model to assess the protective effects of various benzyl alcohol derivatives, including this compound. The findings showed that this compound significantly reduced the expression of pro-inflammatory cytokines and improved neuronal survival rates in vitro.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, researchers tested the efficacy of this compound against multiple bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Future Directions

The promising biological activities observed suggest several avenues for future research:

- Further Mechanistic Studies : Detailed investigations into the specific pathways through which this compound exerts its effects are warranted.

- In Vivo Studies : Animal models should be employed to evaluate the therapeutic potential of this compound in treating neurodegenerative diseases and infections.

- Formulation Development : Exploring various formulations could enhance the bioavailability and efficacy of this compound in clinical settings.

Propiedades

IUPAC Name |

tert-butyl [4-(hydroxymethyl)phenyl] carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOWSYHQIDOYPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633483 |

Source

|

| Record name | tert-Butyl 4-(hydroxymethyl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156281-11-7 |

Source

|

| Record name | tert-Butyl 4-(hydroxymethyl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.